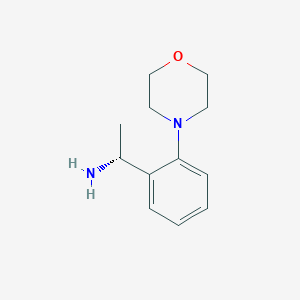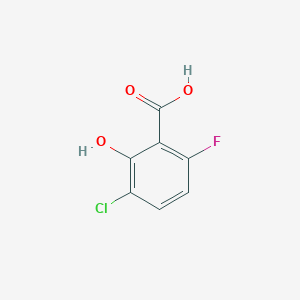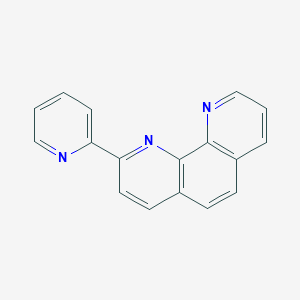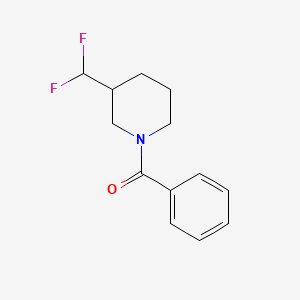
1-Benzoyl-3-(difluoromethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-3-(difluoromethyl)piperidine is a chemical compound characterized by the presence of a benzoyl group attached to a piperidine ring, which also contains a difluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-3-(difluoromethyl)piperidine typically involves the reaction of piperidine derivatives with benzoyl chloride in the presence of a base. The difluoromethyl group can be introduced through various fluorination techniques, often involving the use of difluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzoyl-3-(difluoromethyl)piperidine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The benzoyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl piperidine derivatives, while reduction can produce difluoromethyl piperidine derivatives.
Aplicaciones Científicas De Investigación
1-Benzoyl-3-(difluoromethyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-3-(difluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with various enzymes and receptors, while the difluoromethyl group may enhance the compound’s stability and bioavailability. These interactions can modulate biological processes and lead to desired therapeutic effects.
Comparación Con Compuestos Similares
1-Benzoyl-3-methylpiperidine: Lacks the difluoromethyl group, which may affect its chemical and biological properties.
1-Benzoyl-3-(trifluoromethyl)piperidine: Contains a trifluoromethyl group, which can lead to different reactivity and stability compared to the difluoromethyl analog.
Uniqueness: 1-Benzoyl-3-(difluoromethyl)piperidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C13H15F2NO |
|---|---|
Peso molecular |
239.26 g/mol |
Nombre IUPAC |
[3-(difluoromethyl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C13H15F2NO/c14-12(15)11-7-4-8-16(9-11)13(17)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 |
Clave InChI |
LQIYWCMHNZYECL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



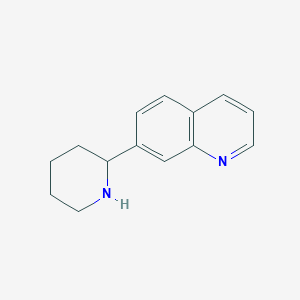
![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)

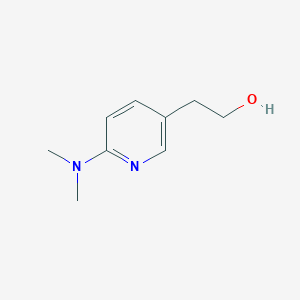
![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
![1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-](/img/structure/B13612589.png)
